Ara-utp
Overview
Description
Ara-uridine-5’-triphosphate, commonly known as Ara-UTP, is a pyrimidine nucleoside triphosphate. It consists of the organic base uracil linked to the 1’ carbon of the ribose sugar, and esterified with tri-phosphoric acid at the 5’ position. This compound is a derivative of uridine triphosphate and plays a significant role in various biochemical processes, particularly in the synthesis of RNA during transcription .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ara-uridine-5’-triphosphate can be synthesized through a series of phosphorylation reactions. The synthesis typically starts with uridine, which undergoes phosphorylation to form uridine monophosphate, followed by further phosphorylation to uridine diphosphate and finally to uridine triphosphate. The reaction conditions often involve the use of phosphorylating agents such as phosphoric acid and ATP, under controlled pH and temperature conditions .
Industrial Production Methods
In industrial settings, the production of Ara-uridine-5’-triphosphate involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the necessary enzymes for the phosphorylation steps. The fermentation broth is then subjected to purification processes, including chromatography and crystallization, to isolate and purify the Ara-uridine-5’-triphosphate .
Chemical Reactions Analysis
Types of Reactions
Ara-uridine-5’-triphosphate undergoes various types of chemical reactions, including:
Phosphorylation: Conversion to its monophosphate and diphosphate forms.
Hydrolysis: Breakdown into uridine and inorganic phosphate.
Substitution: Replacement of the uracil base with other nucleobases.
Common Reagents and Conditions
Phosphorylating Agents: Phosphoric acid, ATP.
Hydrolyzing Agents: Water, acids, and bases.
Substitution Reagents: Various nucleobases and their derivatives.
Major Products Formed
Uridine Monophosphate: Formed during the initial phosphorylation step.
Uridine Diphosphate: Intermediate product in the phosphorylation pathway.
Uridine: Formed during hydrolysis reactions.
Scientific Research Applications
Ara-uridine-5’-triphosphate has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic reactions to study phosphorylation and nucleotide metabolism.
Biology: Plays a role in RNA synthesis and is used in studies involving gene expression and regulation.
Medicine: Investigated for its potential in antiviral therapies, particularly against RNA viruses like SARS-CoV-2.
Industry: Utilized in the production of nucleotide-based pharmaceuticals and as a biochemical reagent in various assays
Mechanism of Action
Ara-uridine-5’-triphosphate exerts its effects primarily through its incorporation into RNA during transcription. It acts as a substrate for RNA polymerase, facilitating the synthesis of RNA strands. Additionally, it can be converted to cytidine triphosphate through the action of cytidine triphosphate synthetase, playing a role in the synthesis of cytidine nucleotides .
Comparison with Similar Compounds
Similar Compounds
Cytarabine (Ara-C): A pyrimidine nucleoside analog used in chemotherapy.
Gemcitabine: Another nucleoside analog used in cancer treatment.
5-Fluorouracil: A pyrimidine analog used in cancer therapy
Uniqueness
Unlike other nucleoside analogs, it has shown promise in inhibiting RNA-dependent RNA polymerase, making it a valuable compound in the fight against RNA viruses .
Properties
IUPAC Name |
[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2O15P3/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAVKCOVUIYSFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N2O15P3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859053 | |
Record name | 1-[5-O-(Hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80859053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19817-92-6 | |
Record name | Uridine, trisodium salt | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20260 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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